molecular formula C13H16ClNO B12635495 (2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine CAS No. 920798-80-7

(2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine

Cat. No.: B12635495
CAS No.: 920798-80-7
M. Wt: 237.72 g/mol
InChI Key: FXXGFZMRXVUWTN-CYBMUJFWSA-N
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Description

(2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine: is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and allylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with allylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the morpholine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine: has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine: can be compared with other morpholine derivatives, such as:

    (2S)-2-(4-Methylphenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure but with a methyl group instead of a chlorine atom.

    (2S)-2-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure but with a bromine atom instead of a chlorine atom.

    (2S)-2-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure but with a fluorine atom instead of a chlorine atom.

The uniqueness of This compound

Properties

CAS No.

920798-80-7

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

(2S)-2-(4-chlorophenyl)-4-prop-2-enylmorpholine

InChI

InChI=1S/C13H16ClNO/c1-2-7-15-8-9-16-13(10-15)11-3-5-12(14)6-4-11/h2-6,13H,1,7-10H2/t13-/m1/s1

InChI Key

FXXGFZMRXVUWTN-CYBMUJFWSA-N

Isomeric SMILES

C=CCN1CCO[C@H](C1)C2=CC=C(C=C2)Cl

Canonical SMILES

C=CCN1CCOC(C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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